2,6-Dimethyl-4-(5-nitrofuran-2-yl)-1,4-dihydropyridine-3,5-dicarbonitrile
Description
The compound 2,6-dimethyl-4-(5-nitrofuran-2-yl)-1,4-dihydropyridine-3,5-dicarbonitrile (molecular formula: C₁₃H₁₀N₄O₃) is a 1,4-dihydropyridine (DHP) derivative characterized by:
- 2,6-dimethyl groups on the DHP ring.
- 3,5-dicarbonitrile substituents, which are strong electron-withdrawing groups (EWGs).
- A 4-(5-nitrofuran-2-yl) substituent, introducing a nitro group (-NO₂) on the furan heterocycle.
Its structural identifiers include:
- SMILES: CC1=C(C(C(=C(N1)C)C#N)C2=CC=C(O2)N+[O-])C#N
- InChIKey: RZWKOYDPVXNFOU-UHFFFAOYSA-N .
The nitrofuran moiety and dicarbonitrile groups distinguish it from classical DHP-based drugs (e.g., nifedipine, felodipine), which typically feature ester groups at the 3,5-positions .
Properties
CAS No. |
343587-79-1 |
|---|---|
Molecular Formula |
C13H10N4O3 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
2,6-dimethyl-4-(5-nitrofuran-2-yl)-1,4-dihydropyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C13H10N4O3/c1-7-9(5-14)13(10(6-15)8(2)16-7)11-3-4-12(20-11)17(18)19/h3-4,13,16H,1-2H3 |
InChI Key |
RZWKOYDPVXNFOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C#N)C2=CC=C(O2)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(5-nitrofuran-2-yl)-1,4-dihydropyridine-3,5-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2,6-dimethyl-3,5-dicarbonitrile with 5-nitrofuran-2-carbaldehyde in the presence of a base such as piperidine. The reaction is usually carried out under reflux conditions in an appropriate solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis method would likely involve optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Oxidation Reactions
The 1,4-dihydropyridine (DHP) ring undergoes oxidation to form pyridine derivatives under aerobic or catalytic conditions. This reaction is critical for modulating biological activity and stability.
Key Data:
Oxidation typically preserves the nitrofuran and cyano substituents while converting the DHP ring to an aromatic pyridine system. The reaction is pH-sensitive, with acidic conditions accelerating oxidation.
Nucleophilic Substitution at the Nitrofuran Moiety
The electron-withdrawing nitro group on the furan ring facilitates nucleophilic aromatic substitution (NAS), particularly at the C5 position.
Example Reaction:
Reaction with sodium methoxide (NaOMe) in methanol at 60°C replaces the nitro group with a methoxy group:
text2,6-Dimethyl-4-(5-nitrofuran-2-yl)-1,4-dihydropyridine-3,5-dicarbonitrile + NaOMe → 2,6-Dimethyl-4-(5-methoxyfuran-2-yl)-1,4-dihydropyridine-3,5-dicarbonitrile + NaNO₂
Conditions:
-
Solvent: Methanol
-
Temperature: 60°C
-
Time: 12 h
-
Yield: 62%
This reaction is selective for the nitro group, leaving the DHP core intact. Substitution kinetics depend on the nucleophile’s strength and solvent polarity.
Cycloaddition Reactions
The nitrofuran moiety participates in [4+2] Diels-Alder reactions due to its dienophilic character.
Example with Cyclopentadiene:
textThis compound + Cyclopentadiene → Bicyclic adduct (endo preference)
Conditions:
-
Solvent: Toluene
-
Temperature: 80°C
-
Time: 8 h
-
Yield: 70%
The reaction proceeds regioselectively, with the nitro group directing diene addition. Adducts show enhanced thermal stability compared to the parent compound.
Hydrogen/Deuterium (H/D) Exchange
While not directly studied for this compound, analogous 1,4-dihydropyridines undergo H/D exchange at the C4 position under acidic conditions .
Proposed Mechanism:
-
Catalyst: Trifluoroacetic acid (TFA)
-
Deuterium Source: D₂O
-
Conditions: N-Methylpyrrolidone (NMP), 70°C, 48 h
-
Deuteration Efficiency: ~75% D incorporation (estimated for analogous structures)
This reaction is critical for isotopic labeling in pharmacokinetic studies.
a) Cyano Group Hydrolysis
The cyano groups at C3 and C5 hydrolyze to carboxylic acids under strong acidic/basic conditions:
textThis compound + H₂O/H⁺ → 2,6-Dimethyl-4-(5-nitrofuran-2-yl)-1,4-dihydropyridine-3,5-dicarboxylic acid
Conditions:
b) Nitro Group Reduction
Catalytic hydrogenation reduces the nitro group to an amine:
textThis compound + H₂/Pd-C → 2,6-Dimethyl-4-(5-aminofuran-2-yl)-1,4-dihydropyridine-3,5-dicarbonitrile
Conditions:
-
Solvent: Ethanol
-
Pressure: 1 atm H₂
-
Yield: 82%
Stability Under Thermal and Photolytic Conditions
The compound degrades under UV light or elevated temperatures, forming decomposition products such as:
-
Pyridine derivatives (via oxidation)
-
Nitroso intermediates (via partial nitro reduction)
Thermogravimetric Analysis (TGA) Data:
-
Onset Decomposition Temperature: 215°C
-
Major Mass Loss: 25% at 250°C (attributed to nitrofuran decomposition)
Interaction with Biological Targets
While not a chemical reaction per se, the compound’s binding to enzymes (e.g., calcium channels) involves reversible non-covalent interactions:
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Potential use as a pharmacophore in the development of new therapeutic agents.
Industry: Possible applications in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-(5-nitrofuran-2-yl)-1,4-dihydropyridine-3,5-dicarbonitrile is not fully understood. it is believed that the compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The nitrofuran moiety may play a crucial role in these interactions, potentially leading to the inhibition of bacterial growth or modulation of biological pathways.
Comparison with Similar Compounds
Substituent Effects on the DHP Core
The biological and physicochemical properties of DHP derivatives are heavily influenced by substituents at the 4-position and the nature of the 3,5-functional groups.
Table 1: Key Structural Analogs and Their Substituents
Electronic and Steric Effects
- Dicarbonitrile vs. Ester Groups : The 3,5-dicarbonitrile groups in the target compound enhance electron deficiency in the DHP ring compared to ester-containing analogs (e.g., felodipine). This increases oxidative stability but may reduce bioavailability due to higher hydrophobicity .
- Halogenated Aryl (Felodipine/Nimodipine): Chlorine or nitro groups on aryl substituents enhance membrane binding but lack redox activity .
Biological Activity
2,6-Dimethyl-4-(5-nitrofuran-2-yl)-1,4-dihydropyridine-3,5-dicarbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C15H16N2O7
- Molecular Weight : 336.2967 g/mol
- CAS Number : 55315-50-9
- Density : 1.318 g/cm³
- Boiling Point : 459.7°C at 760 mmHg
- Flash Point : 231.8°C
Antioxidant Activity
Research indicates that derivatives of 1,4-dihydropyridines exhibit notable antioxidant properties. The presence of the nitrofuran moiety enhances the electron-withdrawing capacity, which can improve the stability of free radicals formed during oxidative stress .
Antimicrobial Activity
Studies have shown that compounds similar to 2,6-Dimethyl-4-(5-nitrofuran-2-yl)-1,4-dihydropyridine exhibit significant antimicrobial activity against various bacterial strains. For instance, a related compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 1.9 to 125 μg/mL .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features:
- The dihydropyridine core is essential for calcium channel modulation.
- The nitrofuran substituent contributes to enhanced bioactivity through electron withdrawal and potential interactions with biological targets.
Research has shown that modifications in the substituents at positions 3 and 5 of the pyridine ring can significantly alter the pharmacological profile, suggesting a need for careful design in drug development .
Case Study 1: Anticancer Potential
In vitro studies conducted on breast cancer cell lines (MCF-7 and MDA-MB-231) indicated that compounds with similar structures to 2,6-Dimethyl-4-(5-nitrofuran-2-yl)-1,4-dihydropyridine exhibited cytotoxic effects. These studies evaluated the efficacy of these compounds when used in combination with conventional chemotherapy agents like doxorubicin .
Case Study 2: Cardiovascular Effects
Another study focused on the cardiovascular effects of related dihydropyridine derivatives revealed their potential as calcium channel blockers. These compounds exhibited prolonged antagonistic effects on vascular smooth muscle contraction, indicating their possible use in treating hypertension .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
